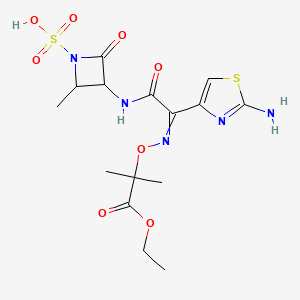

Aztreonam Impurity F

Description

Aztreonam Impurity F is a critical quality control parameter in the pharmaceutical manufacturing of aztreonam, a monobactam antibiotic used to treat Gram-negative bacterial infections. This impurity is recognized as a reference standard in analytical method development, validation, and quality control (QC) processes to ensure compliance with regulatory guidelines such as those outlined in the Chinese Pharmacopoeia (ChP) . Impurity F, along with other aztreonam-related impurities (e.g., ethyl ester and tert-butyl ester derivatives), is synthesized and characterized under cGMP conditions, with comprehensive data provided via Certificates of Analysis (CoA). These include 1H NMR, 13C NMR, IR, mass spectrometry, and HPLC purity profiles . The allowable limit for total impurities in aztreonam APIs is ≤5.0%, emphasizing the importance of rigorous impurity profiling .

Properties

Molecular Formula |

C15H21N5O8S2 |

|---|---|

Molecular Weight |

463.5 g/mol |

IUPAC Name |

3-[[2-(2-amino-1,3-thiazol-4-yl)-2-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid |

InChI |

InChI=1S/C15H21N5O8S2/c1-5-27-13(23)15(3,4)28-19-10(8-6-29-14(16)17-8)11(21)18-9-7(2)20(12(9)22)30(24,25)26/h6-7,9H,5H2,1-4H3,(H2,16,17)(H,18,21)(H,24,25,26) |

InChI Key |

GHYPJWICYOYVRU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)NC2C(N(C2=O)S(=O)(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification of Aztreonam

This compound is most commonly synthesized via acid-catalyzed esterification of Aztreonam’s carboxyl group with ethanol. This method leverages the reactivity of Aztreonam’s β-lactam core under acidic conditions to form the ethyl ester derivative.

Reaction Conditions :

- Catalyst : Benzenesulfonic acid, p-fluorobenzenesulfonic acid, or formic acid.

- Solvent : Absolute ethanol or ethanol-water mixtures.

- Temperature : 40–80°C.

- pH : 1.5–2.5.

The carboxyl group of Aztreonam undergoes protonation under acidic conditions, enhancing its electrophilicity. Ethanol acts as a nucleophile, facilitating ester bond formation. Post-reaction, the mixture is cooled to precipitate the product, which is then purified via recrystallization.

Mechanistic Insight :

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acidic environment protonates the carbonyl oxygen, making the carboxyl carbon more susceptible to attack by ethanol. Subsequent deprotonation yields the ethyl ester.

Base-Mediated Transesterification

Transesterification of Aztreonam’s existing ester groups (e.g., methyl ester) with ethanol in the presence of a strong base provides an alternative route.

Reaction Conditions :

- Base : Sodium ethoxide or potassium ethoxide.

- Solvent : Ethanol.

- Temperature : 50–70°C.

- Reaction Time : 4–6 hours.

Alkali metal alkoxides deprotonate ethanol, generating ethoxide ions that displace the existing ester group (e.g., methyl) via a nucleophilic attack. This method is particularly effective for modifying ester-protected intermediates during Aztreonam synthesis.

Example Protocol :

Isolation from Synthesis Intermediates

This compound can be isolated directly from synthetic intermediates during Aztreonam production. This approach capitalizes on incomplete deprotection of ester-protected precursors.

Key Steps :

- Protection : Introduce an ethyl ester group to the carboxyl moiety during early synthesis stages.

- Deprotection Halt : Terminate the process before full hydrolysis of the ester group.

- Purification : Use ion exchange resins (e.g., strongly basic resins) to isolate the ethyl ester intermediate.

Comparative Analysis of Preparation Methods

The following table summarizes the efficiency, yield, and challenges associated with each method:

Key Observations :

- Transesterification offers higher yields and purity due to controlled reaction kinetics.

- Acid-Catalyzed Esterification risks degrading the β-lactam core if pH drops below 1.5.

- Intermediate Isolation is less efficient but valuable for studying degradation pathways.

Optimization Strategies for Industrial-Scale Production

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of Aztreonam intermediates but may complicate purification. Ethanol remains the preferred solvent due to its dual role as reactant and medium.

Temperature Control

Maintaining temperatures between 50–70°C ensures optimal reaction rates without promoting side reactions like β-lactam ring opening.

Purification Techniques

- Ion Exchange Chromatography : Strongly basic resins (e.g., Dowex 1x2) selectively bind this compound, enabling separation from unreacted starting material.

- Recrystallization : Ethanol-water mixtures (3:1 v/v) yield high-purity crystals with minimal residual solvents.

Analytical Characterization

Critical Quality Attributes :

- HPLC Purity : ≥98% (C18 column, 0.1% TFA/acetonitrile gradient).

- Residual Solvents : Ethanol ≤0.5% (GC-FID).

- Heavy Metals : ≤10 ppm (ICP-MS).

Spectroscopic Data :

- IR (KBr) : 1775 cm⁻¹ (β-lactam C=O), 1720 cm⁻¹ (ester C=O).

- ¹H NMR (D₂O) : δ 1.25 (t, J=7.0 Hz, CH₂CH₃), δ 3.85 (s, thiazole H).

Regulatory and Industrial Considerations

This compound is classified as a genotoxic impurity in some jurisdictions, necessitating strict control at ≤0.1% in drug substances. Recent FDA guidelines emphasize rigorous validation of synthetic routes to minimize its formation during Aztreonam production.

Chemical Reactions Analysis

Aztreonam Impurity F undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Aztreonam Impurity F has several scientific research applications, including:

Chemistry: Used in the study of reaction mechanisms and the development of new synthetic methods.

Biology: Used in the study of bacterial resistance mechanisms and the development of new antibiotics.

Medicine: Used in the development of new pharmaceutical formulations and the study of drug interactions.

Industry: Used in quality control and the development of new industrial processes.

Mechanism of Action

The mechanism of action of Aztreonam Impurity F is similar to that of aztreonam. It inhibits bacterial cell wall synthesis by binding to penicillin-binding protein 3 (PBP3). This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis and death .

Comparison with Similar Compounds

Comparison of Aztreonam Impurity F with Similar Compounds

Role in Quality Control and Regulatory Compliance

This compound is utilized as a reference standard to monitor batch consistency, whereas similar impurities (e.g., ethyl ester) serve the same purpose but differ in chemical stability and degradation pathways. For example:

- The ChP mandates that anhydrous aztreonam content must range between 91.0%–103.0%, with total impurities ≤5.0% . Impurity F’s contribution to this threshold necessitates precise quantification.

- Daicel Pharma’s CoA for impurities includes advanced analytical techniques (e.g., 13C-DEPT, CHN analysis) to distinguish between structurally similar compounds like Impurity F and its esters .

Data Tables

Table 1: Efficacy of β-Lactamase Inhibitors in Restoring Aztreonam Susceptibility

Table 2: Key Characteristics of Aztreonam Impurities

Research Findings and Implications

- Pharmacological Adjuvants vs. Impurities: Unlike β-lactamase inhibitors, which enhance aztreonam’s antimicrobial spectrum , Impurity F is a passive QC marker.

- Resistance Patterns : Gram-negative bacteria exhibit high resistance to aztreonam (e.g., 77.5% in Acinetobacter spp.), underscoring the need for adjuvant therapies like avibactam over impurity control alone .

- Regulatory Challenges: Standardized methods for impurity quantification (e.g., HPLC) are well-established, but susceptibility testing for aztreonam/inhibitor combinations remains non-standardized, complicating clinical decisions .

Q & A

Q. How to address cross-reactivity challenges in immunoassays for this compound?

- Mitigation : Beta-lactam antibiotics like aztreonam may exhibit cross-reactivity due to shared structural motifs. Use orthogonal methods (e.g., LC-MS) to confirm specificity. Assess potential allergenic responses using in vitro models, as highlighted in aztreonam safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.